molecular formula C12H7ClN6O B12752958 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(2-chlorophenyl)- CAS No. 141300-32-5

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(2-chlorophenyl)-

Cat. No.: B12752958
CAS No.: 141300-32-5
M. Wt: 286.68 g/mol
InChI Key: RZAFQWJPBTYLAY-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(2-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(2-chlorophenyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of alkyne with various aromatic and aliphatic azides using a copper (II) catalyst in the presence of sodium ascorbate has been reported . This method is known for its efficiency and rapid reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(2-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(2-chlorophenyl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a protein kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of key substrates required for cell cycle progression, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Properties

CAS No.

141300-32-5

Molecular Formula

C12H7ClN6O

Molecular Weight

286.68 g/mol

IUPAC Name

10-(2-chlorophenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C12H7ClN6O/c13-8-3-1-2-4-9(8)18-6-15-19-11(20)7-5-14-17-10(7)16-12(18)19/h1-6H,(H,14,17)

InChI Key

RZAFQWJPBTYLAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN3C2=NC4=C(C3=O)C=NN4)Cl

Origin of Product

United States

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